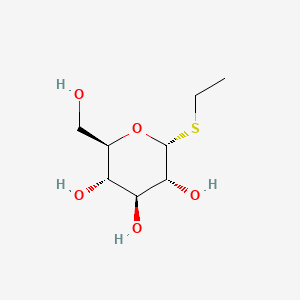
Ethyl Cyanoacetate-1,2-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Cyanoacetate-1,2-13C2 is a labeled compound where the carbon atoms at positions 1 and 2 are isotopically enriched with carbon-13. This compound is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. It is a colorless liquid with a pleasant odor and is widely used as a building block in organic synthesis due to its versatile reactivity .
Preparation Methods
Ethyl Cyanoacetate-1,2-13C2 can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Chemical Reactions Analysis
Ethyl Cyanoacetate-1,2-13C2 undergoes various types of chemical reactions due to its reactive centers:
Condensation Reactions: It can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The nitrile group can undergo nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts like phase transfer catalysts . Major products formed include diethyl malonate, ethyl glyoxylate, and various heterocyclic compounds .
Scientific Research Applications
Ethyl Cyanoacetate-1,2-13C2 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl Cyanoacetate-1,2-13C2 involves its reactivity at the nitrile, ester, and methylene sites. The compound can undergo nucleophilic addition at the nitrile group, ester hydrolysis, and condensation reactions at the methylene group. These reactions are facilitated by the electron-withdrawing effects of the nitrile and ester groups, which activate the methylene group towards nucleophilic attack .
Comparison with Similar Compounds
Ethyl Cyanoacetate-1,2-13C2 is unique due to its isotopic labeling, which makes it valuable for tracing studies. Similar compounds include:
Ethyl Cyanoacetate: The non-labeled version, which is widely used in organic synthesis.
Methyl Cyanoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyanoacetamide: Contains an amide group instead of an ester.
Malononitrile: Contains two nitrile groups and is used in similar condensation reactions.
These compounds share similar reactivity but differ in their specific applications and the types of products they form.
Properties
CAS No. |
147151-03-9 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
115.101 |
IUPAC Name |
ethyl 2-cyanoacetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1 |
InChI Key |
ZIUSEGSNTOUIPT-ZIEKVONGSA-N |
SMILES |
CCOC(=O)CC#N |
Synonyms |
2-Cyano-acetic Acid Ethyl Ester-1,2-13C2; (Ethoxycarbonyl)acetonitrile-1,2-13C2; Cyanoacetic Acid Ethyl Ester-1,2-13C2; Cyanoacetic Ester-1,2-13C2; Ethyl 2-Cyanoacetate-1,2-13C2; Malonic Acid Ethyl Ester Nitrile-1,2-13C2; NSC 8844-1,2-13C2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


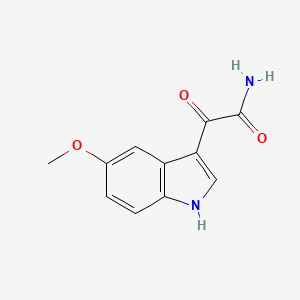
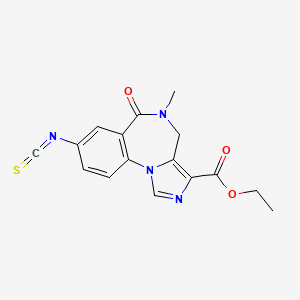
![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)
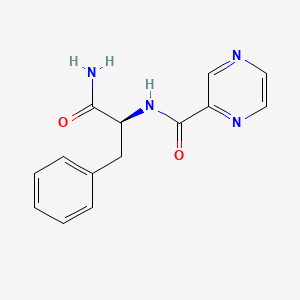
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B584445.png)



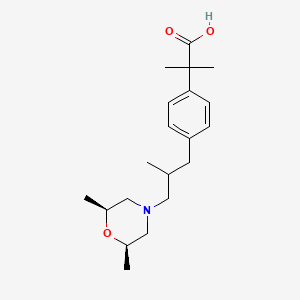
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
